2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde
Description
2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde is a biphenyl-derived aldehyde featuring a benzyloxy (-OCH₂C₆H₅) substituent at the 2' position of the biphenyl scaffold and a formyl (-CHO) group at the 4 position. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials such as covalent organic frameworks (COFs) . The benzyloxy group confers steric bulk and modulates electronic properties, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and aldol condensations . However, analogous methods for substituted biphenyl carbaldehydes suggest starting from halogenated precursors and functionalizing via benzyloxy group introduction .
Properties
Molecular Formula |
C20H16O2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-(2-phenylmethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C20H16O2/c21-14-16-10-12-18(13-11-16)19-8-4-5-9-20(19)22-15-17-6-2-1-3-7-17/h1-14H,15H2 |
InChI Key |
YENDUFWUJHQHQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the biphenyl derivative.
Industrial Production Methods
Industrial production of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: 2’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid
Reduction: 2’-(Benzyloxy)[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
Organic Synthesis
2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde serves as an important building block in the synthesis of more complex organic molecules. It is often used in the preparation of biphenyl derivatives and other functionalized compounds. The versatility of its functional groups allows for multiple synthetic pathways that are crucial in organic chemistry.
Material Science
In material science, this compound is utilized in the development of liquid crystals and other advanced materials. Its ability to form stable structures and interact with light makes it suitable for applications in display technologies and photonic devices.
Biological Studies
The compound has been explored as a probe in biochemical assays to study enzyme activity and protein interactions. Its unique structure allows researchers to investigate various biological processes, making it a useful tool in molecular biology and biochemistry.
Medicinal Chemistry
In medicinal chemistry, 2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde is being investigated for its potential therapeutic properties. Research has indicated that it may possess antimicrobial and anticancer activities. Its role as a precursor in drug development highlights its importance in creating new therapeutic agents.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of derivatives synthesized from 2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. This underscores the potential of this compound in developing new cancer therapies.
Case Study 2: Enzyme Inhibition
Another research focused on the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The findings demonstrated that modifications to the benzyloxy group could enhance inhibitory activity, providing insights into designing more effective enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carbaldehyde depends on its specific application:
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
†Note: The CAS number 1261913-01-2 corresponds to the carboxylic acid derivative; exact CAS for the aldehyde is inferred from structural analogs.
Key Observations:
- Steric Effects : The benzyloxy group in the target compound introduces significant steric hindrance compared to smaller substituents like methoxy (-OCH₃) or methyl (-CH₃). This can reduce reaction rates in cross-couplings but enhance selectivity in aldol condensations .
- Electronic Effects : Methoxy and methyl groups are electron-donating, increasing the electron density of the biphenyl core, whereas chloro substituents (-Cl) withdraw electrons, altering reactivity in electrophilic substitutions .
- Solubility: Long-chain substituents (e.g., decyloxy in 4'-(decyloxy)-biphenyl-4-carbaldehyde) improve solubility in non-polar solvents, while benzyloxy derivatives exhibit moderate polarity suitable for mixed-solvent systems .
Medicinal Chemistry
- Neuroprotective Agents: Derivatives like [1,1'-biphenyl]-4-carbaldehyde mononitrones (BPMNs) exhibit antioxidant and neuroprotective properties. The benzyloxy group may enhance blood-brain barrier penetration compared to methoxy analogs.
- COX-1 Inhibitors : Sodium salts of fluoro-substituted biphenyl carbaldehydes (e.g., 13e(Na)) show cyclooxygenase-1 selectivity, suggesting substituent-dependent enzyme binding.
Materials Science
- Covalent Organic Frameworks (COFs) : Biphenyl carbaldehydes with ethynyl linkages (e.g., ETTBC) form stable COFs. Bulkier substituents (e.g., benzyloxy) may reduce pore size but improve chemical stability.
Biological Activity
2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde is a compound of interest due to its potential biological activities. This article synthesizes various research findings related to its biological properties, including its antimicrobial and anticancer activities. The data presented here draws from diverse studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a biphenyl structure with a benzyloxy group and an aldehyde functional group. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, which are effective for forming carbon-carbon bonds in organic chemistry.
Antimicrobial Activity
Research has indicated that derivatives of similar structures exhibit varying degrees of antimicrobial activity. For instance, compounds related to 2'-(benzyloxy)[1,1'-biphenyl]-4-carbaldehyde were tested against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. In vitro studies have shown that certain benzyloxy-substituted compounds possess significant antimicrobial properties, with Minimum Inhibitory Concentration (MIC) values indicating their effectiveness against resistant strains .
Anticancer Activity
The anticancer potential of 2'-(benzyloxy)[1,1'-biphenyl]-4-carbaldehyde has been explored through various assays. For example, related compounds have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these compounds ranged from 2.97 µM to 3.60 µM, suggesting a promising anticancer profile . The structure-activity relationship (SAR) studies indicate that the presence of the benzyloxy group enhances the lipophilicity and thus the biological activity of these compounds.
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various benzyloxy-substituted compounds, it was found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the alkyl chain length and branching significantly influenced the antimicrobial efficacy .
Study 2: Anticancer Assessment
Another investigation focused on the anticancer effects of similar biphenyl derivatives on human leukemia cell lines. The results showed that compounds with higher lipophilicity had lower IC50 values, indicating stronger cytotoxic effects. These findings support the hypothesis that structural modifications can enhance therapeutic potential .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde | S. aureus ATCC 29213 | 18.7 |
| Analog A | E. faecalis ATCC 29212 | 35.8 |
| Analog B | M. tuberculosis H37Ra | >100 |
Table 2: Anticancer Activity on Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde | MCF-7 | 3.60 |
| Analog C | PC-3 | 2.97 |
| Analog D | THP-1 | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
